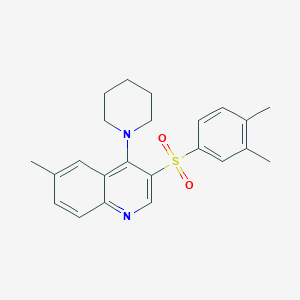

3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline

Description

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-16-7-10-21-20(13-16)23(25-11-5-4-6-12-25)22(15-24-21)28(26,27)19-9-8-17(2)18(3)14-19/h7-10,13-15H,4-6,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUKKKNWDKBSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine.

Substitution with Piperidine: The final step involves the substitution of the sulfonylated quinoline with piperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is a complex organic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure, characterized by a sulfonyl group attached to a quinoline core and a piperidine ring, facilitates diverse applications ranging from drug development to industrial processes.

Chemistry

In synthetic organic chemistry, this compound serves as:

- Building Block : Utilized in the synthesis of more complex molecules due to its functional groups.

- Reagent : Employed in various organic reactions, including sulfonylation and nucleophilic substitutions.

Biology

The compound has been investigated for its biological activities:

- Antimicrobial Properties : Studies suggest potential efficacy against various bacteria and fungi.

- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation by intercalating with DNA and disrupting cellular functions.

Medicine

In the pharmaceutical field, the compound is explored for:

- Therapeutic Applications : Potential use in developing new drugs targeting specific pathways involved in diseases such as cancer and infections.

- Mechanism of Action : The sulfonyl group may interact with enzymes and proteins, while the quinoline core can disrupt DNA function, enhancing its therapeutic profile.

Industry

The compound's applications extend to industrial processes:

- Catalyst Development : Used in the formulation of catalysts for chemical reactions.

- Material Science : Investigated for developing new materials with unique properties, such as polymers and coatings.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the anticancer properties of this compound. The results indicated that the compound effectively inhibited the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study suggested that modifications to the structure could enhance its potency further.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The piperidine ring may enhance the compound’s binding affinity to its targets, increasing its overall efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Pyrido-Pyrimidinone Derivatives (): Compounds like 2-(3,4-dimethylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Entry 45 in ) replace the quinoline core with a pyrido-pyrimidinone system. For example, the pyrimidinone ring introduces additional hydrogen-bonding sites but reduces aromatic surface area compared to quinoline .

Quinoline-Based Analogues (): The compound 3-((3,4-Dimethylphenyl)sulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline (CAS 867040-41-3) shares the quinoline core and sulfonyl group but differs in substituents:

- Position 6 : Ethyl vs. methyl group, increasing lipophilicity (logP) and steric bulk.

- Position 4 : 4-Ethylpiperazine vs. piperidine, introducing a basic nitrogen that may enhance solubility and receptor interaction .

Table 1: Structural Comparison

*Estimated based on structural similarity to CAS 867040-41-3.

Physicochemical and Pharmacokinetic Properties

- Solubility: The sulfonyl group in both the target compound and CAS 867040-41-3 improves aqueous solubility compared to non-sulfonylated analogues. However, the ethyl substituent in CAS 867040-41-3 may slightly reduce solubility relative to the methyl group in the target compound .

- Piperazine (as in ) offers greater flexibility than piperidine, possibly improving target engagement .

Key Research Findings and Patent Landscape

- Patent Trends (): The European patent application lists compounds with dimethylphenyl and piperazine groups, indicating industrial interest in these moieties for therapeutic development.

- Structural Analysis Tools : Programs like SHELXL () enable precise crystallographic analysis of such compounds, critical for understanding conformation-activity relationships .

Biological Activity

3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, including antibacterial properties, enzyme inhibition, and potential applications in cancer therapy.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with a piperidine moiety and a sulfonyl group, which are known to enhance biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the quinoline ring and subsequent functionalization at the piperidine and sulfonyl positions .

Antibacterial Activity

Research has shown that compounds with similar structural motifs exhibit significant antibacterial effects. For instance, derivatives containing piperidine and sulfonyl groups have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurotransmission and urease-related infections, respectively. The compound's inhibitory potential is measured using IC50 values, indicating its effectiveness in modulating enzyme activity .

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 0.63 ± 0.001 |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that this compound exhibits significant anti-proliferative effects. For example, studies have shown that it can inhibit the growth of neoplastic cells such as HSC-2 and HSC-4, suggesting its potential as an antineoplastic agent .

Case Studies

- Antibacterial Efficacy : A study evaluated several piperidine derivatives for their antibacterial properties. The results indicated that compounds with sulfonamide functionalities exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial metabolic processes.

- Enzyme Inhibition : In a comparative analysis of various synthesized derivatives, this compound was highlighted as one of the most potent AChE inhibitors among its analogs, showcasing its potential for therapeutic applications in neurodegenerative diseases.

Q & A

Basic: What analytical methods are recommended for assessing the purity of 3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline?

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment. A validated protocol involves using a mobile phase composed of methanol and a sodium acetate/1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6 with glacial acetic acid . System suitability tests (e.g., retention time consistency, peak symmetry) must be performed to ensure accuracy. For detailed parameters, see the chromatographic conditions in pharmacopeial guidelines, which specify column type, flow rate, and detection wavelength.

Advanced: How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

Methodological Answer:

Yield optimization requires systematic variation of reaction parameters. For example:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in piperidinyl-quinoline systems.

- Temperature control : Maintain 60–80°C for sulfonylation steps to avoid decomposition .

- Catalyst use : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in aryl-sulfonyl reactions.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to quinoline precursor minimizes side-product formation. Documented protocols for analogous compounds suggest yields >80% under optimized conditions .

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

A combination of techniques is critical:

- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and piperidinyl methyl groups (δ 1.2–1.8 ppm). Compare with reference spectra of structurally similar quinoline derivatives .

- FT-IR : Confirm sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and methyl groups (C-H bending at 1370–1470 cm⁻¹).

- Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 400–450) validate the molecular formula .

Advanced: How can contradictory biological activity data for this compound be resolved across different studies?

Methodological Answer:

Contradictions often arise from assay variability. To resolve discrepancies:

- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) .

- Validate target specificity : Perform competitive binding assays with known inhibitors to confirm selectivity.

- Reproduce pharmacokinetic parameters : Compare bioavailability and metabolic stability using in vitro (e.g., microsomal assays) and in vivo models .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particulates.

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced: What computational modeling approaches are suitable for predicting this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to piperidinyl-quinoline receptors (e.g., serotonin or dopamine transporters). Validate with crystallographic data if available.

- Pharmacophore Modeling : Identify critical interaction points (e.g., sulfonyl oxygen as hydrogen bond acceptors).

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes under physiological conditions .

Basic: How can researchers validate the stability of this compound under different storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store aliquots at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC every 2 weeks.

- Light Sensitivity : Use amber vials to prevent photodegradation.

- Long-Term Storage : Lyophilized powders stored at –20°C show >95% stability over 12 months .

Advanced: What strategies can mitigate byproduct formation during the sulfonylation step of synthesis?

Methodological Answer:

- Reagent Purity : Use freshly distilled sulfonyl chlorides to avoid hydrolysis byproducts.

- Temperature Gradients : Add sulfonyl chloride dropwise at 0–5°C to control exothermic reactions.

- Workup Optimization : Quench reactions with ice-cold NaHCO3 to neutralize excess acid, followed by extraction with dichloromethane .

Basic: What are the key physicochemical properties influencing this compound’s solubility and bioavailability?

Methodological Answer:

- LogP : A calculated LogP of ~3.2 (using software like MarvinSuite) suggests moderate lipophilicity.

- Aqueous Solubility : Enhance via co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride salts).

- TPSA (Topological Polar Surface Area) : A TPSA of ~90 Ų indicates moderate permeability .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with substituents at the quinoline 6-methyl or piperidinyl positions.

- Biological Screening : Test against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends.

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.